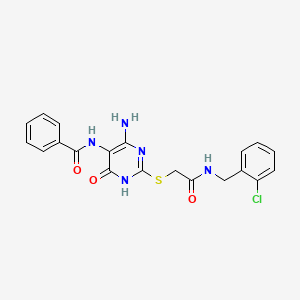![molecular formula C27H26ClN3O7S2 B2549749 Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate CAS No. 2260791-14-6](/img/structure/B2549749.png)
Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OSMI-4 est un puissant inhibiteur de la O-GlcNAc transférase (OGT), une enzyme responsable de la modification post-traductionnelle des protéines par l'ajout de la N-acétylglucosamine. Ce composé a une concentration efficace (CE50) de 3 μM dans les cellules, ce qui en fait un outil précieux pour étudier l'inhibition de l'OGT dans diverses lignées cellulaires humaines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'OSMI-4 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. Les étapes clés comprennent :
Préparation de l'intermédiaire quinolone : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le noyau quinolone.
Formation de sulfonamide : L'intermédiaire quinolone est ensuite mis en réaction avec un sulfonamide pour former le produit souhaité.
Couplage final : La dernière étape consiste à coupler l'intermédiaire sulfonamide avec d'autres groupes fonctionnels pour obtenir l'OSMI-4.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l'OSMI-4 ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des voies de synthèse mentionnées ci-dessus. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie de la pureté et du rendement du produit final par le biais de diverses techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
L'OSMI-4 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation dans des conditions spécifiques.
Réduction : Des réactions de réduction peuvent également être effectuées sur l'OSMI-4 pour modifier ses groupes fonctionnels.
Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes ou les agents alkylants sont utilisés pour les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinolone, tandis que la réduction peut produire diverses formes réduites du composé .
Applications de la recherche scientifique
L'OSMI-4 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la O-GlcNAc transférase et ses effets sur la modification des protéines.
Biologie : Aide à comprendre le rôle de la O-GlcNAcylation dans divers processus biologiques, notamment l'expression des gènes et l'activité enzymatique.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans des maladies telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la O-GlcNAc transférase.
Mécanisme d'action
L'OSMI-4 exerce ses effets en inhibant la O-GlcNAc transférase, une enzyme qui catalyse l'ajout de N-acétylglucosamine aux résidus sérine et thréonine des protéines. Cette inhibition perturbe le processus de O-GlcNAcylation, affectant diverses fonctions cellulaires telles que l'expression des gènes, l'activité enzymatique et les interactions protéine-protéine. Le composé se lie au site actif de l'enzyme, empêchant le transfert de la N-acétylglucosamine .
Applications De Recherche Scientifique
OSMI-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of O-GlcNAc transferase and its effects on protein modification.
Biology: Helps in understanding the role of O-GlcNAcylation in various biological processes, including gene expression and enzyme activity.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting O-GlcNAc transferase.
Mécanisme D'action
OSMI-4 exerts its effects by inhibiting O-GlcNAc transferase, an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues on proteins. This inhibition disrupts the O-GlcNAcylation process, affecting various cellular functions such as gene expression, enzyme activity, and protein-protein interactions. The compound binds to the active site of the enzyme, preventing the transfer of N-acetylglucosamine .
Comparaison Avec Des Composés Similaires
Composés similaires
OSMI-1 : Un autre inhibiteur de l'OGT avec un mécanisme d'action similaire mais une puissance inférieure.
Thiamet-G : Un inhibiteur de la O-GlcNAcase qui cible l'élimination de la O-GlcNAc des protéines.
Ac-5SGlcNAc : Un analogue de substrat qui inhibe l'OGT en imitant le substrat naturel.
Unicité de l'OSMI-4
L'OSMI-4 se distingue par sa forte puissance et sa spécificité pour la O-GlcNAc transférase. Sa faible affinité de liaison nanomolaire et son inhibition efficace dans les essais cellulaires en font un outil précieux pour étudier la biologie complexe de l'OGT et ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPSLAZMEWZDAJ-AREMUKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
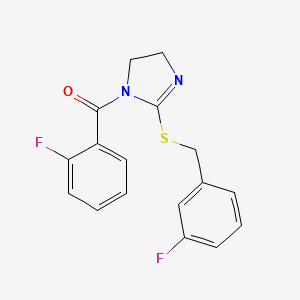
![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)

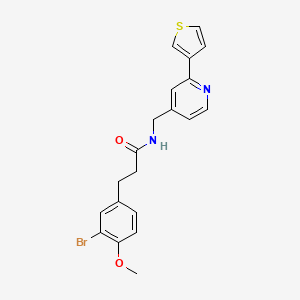
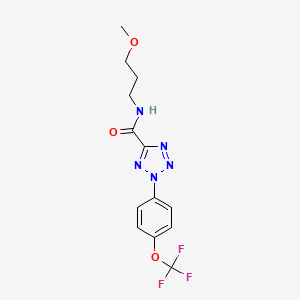
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione](/img/structure/B2549682.png)
![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)
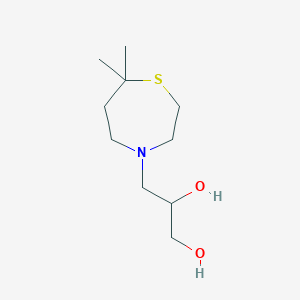

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)
